1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-

Description

Contextualization within the 1,2,4-Oxadiazole (B8745197) Heterocycle Class

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.gov This structural motif is a key component in a multitude of biologically active compounds. nih.gov Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.gov The 1,2,4-oxadiazole nucleus is often employed in drug design as a bioisostere for ester and amide groups, offering increased stability against hydrolysis by metabolic enzymes. researchgate.netscispace.com This bioisosteric replacement can lead to improved pharmacokinetic profiles of drug candidates. nih.govrsc.orgnih.gov

Structural Features and Nomenclature of the 1,2,4-Oxadiazol-5(4H)-one Core

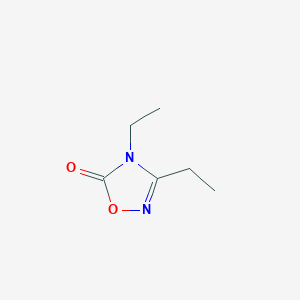

The core of the compound is the 1,2,4-oxadiazol-5(4H)-one ring. This indicates a 1,2,4-oxadiazole ring that has a ketone group (=O) at the 5-position and is in a partially saturated state, denoted by the "(4H)". The nomenclature "3,4-diethyl-" specifies the substitution pattern on this core. An ethyl group (-CH2CH3) is attached to the carbon atom at the 3-position of the ring, and another ethyl group is attached to the nitrogen atom at the 4-position.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one |

| Molecular Formula | C6H10N2O2 |

| Canonical SMILES | CCN1C(=O)OC(=N1)CC |

Note: Data in this table is based on the chemical structure and standard nomenclature rules.

Significance of Alkyl Substitution Patterns in Heterocyclic Chemistry

The presence and positioning of alkyl groups on a heterocyclic core can profoundly influence the molecule's physicochemical properties and biological activity. Alkyl groups, being hydrophobic, can affect a compound's solubility, lipophilicity, and ability to cross biological membranes. Furthermore, the size and shape of alkyl substituents can play a critical role in the molecule's interaction with biological targets, such as enzymes or receptors. libretexts.org The specific arrangement of the two ethyl groups in 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- would be expected to modulate its steric and electronic properties, thereby influencing its potential biological effects and reactivity compared to other substituted 1,2,4-oxadiazoles.

Research Objectives for Investigating 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-

Given the established biological importance of the 1,2,4-oxadiazole scaffold, research into novel, specifically substituted derivatives like 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one is a logical progression in the field. Key research objectives for such an investigation would likely include:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to produce the compound with high purity. Subsequent characterization using modern analytical techniques (such as NMR, IR spectroscopy, and mass spectrometry) to confirm its structure is a primary objective.

Physicochemical Profiling: Determining key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. These parameters are crucial for assessing the compound's drug-likeness.

Biological Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic activities. Based on the known activities of the 1,2,4-oxadiazole class, this could include screens for anticancer, anti-inflammatory, or antimicrobial effects. nih.govresearchgate.nettandfonline.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the title compound with varied alkyl substituents at the 3- and 4-positions to understand how these modifications impact biological activity. This can provide valuable insights for the rational design of more potent and selective compounds.

Table 2: Key Research Areas and Rationale

| Research Area | Rationale |

| Synthetic Chemistry | To establish a reliable method for obtaining the target compound for further study. |

| Medicinal Chemistry | To explore the potential of the compound as a novel therapeutic agent, leveraging the known bioactivity of the 1,2,4-oxadiazole core. |

| Pharmacology | To characterize the biological effects and mechanism of action if any significant activity is discovered. |

| Computational Chemistry | To model the compound's interactions with potential biological targets and to predict its ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

62626-34-0 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

3,4-diethyl-1,2,4-oxadiazol-5-one |

InChI |

InChI=1S/C6H10N2O2/c1-3-5-7-10-6(9)8(5)4-2/h3-4H2,1-2H3 |

InChI Key |

FZZGHDWFTQCDCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=O)N1CC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Oxadiazol 5 4h One, 3,4 Diethyl

Retrosynthetic Analysis of the 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- Scaffold

A retrosynthetic analysis of the 1,2,4-oxadiazol-5(4H)-one, 3,4-diethyl- scaffold reveals the most common and logical bond disconnections for its synthesis. The primary strategy for constructing the 1,2,4-oxadiazole (B8745197) ring is the [4+1] approach, which involves combining a four-atom component with a single-atom component. chim.it

Following this logic, the target molecule can be disconnected across the N4–C5 and O1–C5 bonds. This disconnection points to a key intermediate, N-ethyl-N'-hydroxypropanimidamide (also known as N-ethyl-propionamidoxime), which provides the N-C-N-O backbone. The C5 carbonyl carbon can be introduced by a suitable one-carbon electrophile. Plausible C1 synthons for this transformation include phosgene, triphosgene, chloroformates (e.g., ethyl chloroformate), or carbonyldiimidazole (CDI).

A further disconnection of the N-ethyl-propionamidoxime intermediate breaks the C-N bond, leading back to simpler, commercially available starting materials: propionitrile (B127096) and N-ethylhydroxylamine. This retrosynthetic pathway is illustrated in Figure 1.

This analysis highlights that the synthesis hinges on the formation of a substituted amidoxime (B1450833), which is then cyclized with a carbonylating agent to form the desired 1,2,4-oxadiazol-5(4H)-one ring system.

Established Synthetic Routes to 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles is dominated by methods that utilize amidoximes as key precursors. rjptonline.org These methods can be broadly categorized into cyclization reactions with various electrophiles and oxidative cyclization approaches.

The reaction of an amidoxime with a one-carbon electrophile is the most widely applied method for constructing the 1,2,4-oxadiazole ring. chim.it This route involves the initial formation of an O-acylamidoxime intermediate, which subsequently undergoes intramolecular cyclodehydration to yield the final heterocyclic product. mdpi.comrsc.org

The condensation of amidoximes with carboxylic acids or their activated derivatives is a robust and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org The direct reaction with a carboxylic acid is often challenging due to acid-base chemistry, where the basic amidoxime deprotonates the acid to form an unreactive salt. libretexts.orglibretexts.org To overcome this, the carboxylic acid is typically activated in situ using coupling agents. chim.it

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or other reagents such as carbonyldiimidazole (CDI). chim.itrjptonline.orguniv.kiev.ua These reagents convert the carboxylic acid into a better electrophile, which readily reacts with the amidoxime. The resulting O-acylamidoxime intermediate can then be cyclized, often by heating, to afford the 1,2,4-oxadiazole. chim.itmdpi.com Alternatively, more reactive carboxylic acid derivatives like acyl chlorides and anhydrides can be used directly, often in the presence of a base to neutralize the acid byproduct. rjptonline.orgmdpi.com

Interactive Data Table: Reagents for Amidoxime Acylation and Cyclization

| Reagent Type | Specific Example(s) | Typical Conditions | Reference |

| Carboxylic Acid + Coupling Agent | Benzoic Acid + EDC/CDI | Room temperature or elevated temperature, various solvents | chim.itrjptonline.org |

| Acyl Chloride | Benzoyl Chloride | Base (e.g., Pyridine, NaOH), Aprotic Solvent (e.g., DCM, DMSO) | rjptonline.orgmdpi.com |

| Anhydride | Acetic Anhydride | Base/DMSO medium | mdpi.com |

| Chloroformate | Ethyl Chloroformate | Base (e.g., TEA, Pyridine) | nih.gov |

A one-pot synthesis of 1,2,4-oxadiazoles can be achieved through the reaction of amidoximes with aldehydes, typically in aprotic polar solvents like DMSO in the presence of an inorganic base. mdpi.comnih.gov This method is efficient for creating structural diversity. The reaction proceeds through an initial condensation, but unlike the reaction with carboxylic acids, it requires an oxidative step to form the final aromatic heterocycle. The base plays a crucial role in facilitating both the initial condensation and the subsequent cyclization and oxidation steps. nih.gov The exact mechanism can vary, but it generally involves the formation of an intermediate that undergoes intramolecular cyclization and subsequent dehydrogenation to yield the 1,2,4-oxadiazole. nih.gov

Interactive Data Table: Conditions for Amidoxime-Aldehyde Condensation

| Base | Solvent | Temperature | Outcome | Reference |

| MOH (M=Na, K) | DMSO | Room Temperature | Efficient one-pot synthesis of 1,2,4-oxadiazoles | mdpi.comnih.gov |

| t-BuONa | DMSO | Room Temperature | Can lead to 1,2,4-oxadiazin-5-ones with certain electrophiles | nih.gov |

| Cs₂CO₃ | MeCN | Room Temperature | Used for cyclocondensation with acyl chlorides | nih.gov |

More recently, oxidative cyclization methods have been developed as an atom-economical alternative for synthesizing 1,2,4-oxadiazoles. rsc.org These reactions often proceed via free radical intermediates and can be catalyzed by transition metals. researchgate.netlookchem.com

Copper-catalyzed reactions have emerged as a powerful tool for constructing the 1,2,4-oxadiazole ring. lookchem.com These methods often involve a cascade sequence where multiple bonds are formed in a single operation. For instance, a copper-catalyzed cascade annulation of amidines with methylarenes using an oxidant like tert-butyl hydroperoxide (TBHP) has been reported. lookchem.com Another approach involves the direct synthesis from amides and organic nitriles through an oxidative N-O bond formation, utilizing molecular oxygen (O₂) as the sole oxidant. lookchem.com

These reactions are believed to proceed through radical pathways. researchgate.net For example, in the electrochemical oxidative cyclization of N-benzyl amidoximes, an imine oxygen radical is generated, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) and subsequent intramolecular cyclization and oxidative dehydrogenation to furnish the 1,2,4-oxadiazole. rsc.org Copper catalysts can facilitate similar radical generation and cyclization steps under chemical oxidation conditions. researchgate.net

Interactive Data Table: Copper-Catalyzed Synthesis of 1,2,4-Oxadiazoles

| Starting Materials | Copper Catalyst | Oxidant | Key Features | Reference |

| Amidines + Methylarenes | Not specified | TBHP | Cascade annulation | lookchem.com |

| Amides + Nitriles | Not specified | O₂ | Direct synthesis via oxidative N-O bond formation | lookchem.com |

| N-benzyl amidoximes | Not specified | Not specified | Proceeds through radical intermediates | researchgate.net |

| Arylacetic acids + Hydrazides | Copper catalyst | O₂ | Dual oxidation for 1,3,4-oxadiazoles (related scaffold) | nih.gov |

Oxidative Cyclization Approaches

Halogen-Mediated Oxidative Formations (e.g., NBS or I2)

Oxidative cyclization represents a direct approach to forming the N-O bond of the 1,2,4-oxadiazole ring. mdpi.com Halogenating agents like N-bromosuccinimide (NBS) and iodine (I2) are effective mediators for this transformation. The reaction typically proceeds from readily accessible N-acyl amidines. mdpi.comresearchgate.net

An NBS-promoted oxidative cyclization of N-acyl amidines has been shown to produce substituted 1,2,4-oxadiazoles in nearly quantitative yields (91–99%) under mild conditions, using ethyl acetate (B1210297) as a solvent at room temperature. mdpi.comresearchgate.net The proposed mechanism involves an initial N-bromination of the amidine, followed by a base-promoted dehydrobromination that facilitates the N–O bond formation and subsequent cyclization. mdpi.com

Similarly, systems utilizing iodine in the presence of a base like potassium carbonate have been employed for such oxidative cyclizations. researchgate.net For the synthesis of the target compound, 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one, a plausible precursor would be an N-ethyl-N'-propionylurea or a related N-acyl amidine derivative.

Table 1: Comparison of Halogen-Mediated Oxidative Cyclization Systems for 1,2,4-Oxadiazole Synthesis

| Oxidizing System | Typical Substrate | General Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| NBS / DBU | N-benzyl amidoximes | Room Temperature | 54–84% | mdpi.com |

| I2 / K2CO3 | N-benzyl amidoximes | Room Temperature | 50–80% | researchgate.net |

| NBS | N-acyl amidines | Ethyl Acetate, Room Temperature | 91–99% | mdpi.comresearchgate.net |

Formal [3+2] Cycloaddition Pathways

The construction of the 1,2,4-oxadiazole ring can be achieved through formal [3+2] cycloaddition reactions, a cornerstone of heterocyclic synthesis. chim.it The most common variant for this scaffold is the 1,3-dipolar cycloaddition between a nitrile oxide (the three-atom component) and a nitrile (the two-atom component). chim.itnih.gov This method is highly versatile, although challenges can arise from the potential dimerization of the nitrile oxide. nih.gov

For the specific synthesis of 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one, this pathway is less direct. However, the underlying principle is applied in certain catalytic systems where a nitrile oxide intermediate is generated in situ. organic-chemistry.org

While the [3+2] cycloaddition of nitrile oxides and nitriles is a primary route to 3,5-disubstituted 1,2,4-oxadiazoles, the specific reaction between oxazoles and nitrosobenzene (B162901) derivatives is not a commonly cited pathway for the synthesis of the 1,2,4-oxadiazol-5(4H)-one core. More recently, visible-light-mediated [3+2] cycloadditions of 2H-azirines with nitrosoarenes have been developed to form 2,3,5-trisubstituted-1,2,4-oxadiazoles, representing an alternative but structurally distinct application of this reaction class. nih.gov The van Leusen oxazole (B20620) synthesis, a [3+2] cycloaddition involving tosylmethylisocyanides (TosMICs) and aldehydes, is a powerful method for creating oxazoles, but not 1,2,4-oxadiazoles directly. nih.gov

One-Pot Synthetic Protocols

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. nih.govnih.gov Several one-pot methods are available for synthesizing the 1,2,4-oxadiazole ring, which could be adapted for the target compound.

A prominent one-pot strategy involves the reaction of amidoximes with carboxylic acid derivatives like esters, acyl chlorides, or anhydrides in a superbasic medium such as NaOH/DMSO at room temperature. nih.govresearchgate.net This approach is advantageous as the base promotes both the initial O-acylation of the amidoxime and the subsequent intramolecular cyclization in a single vessel. nih.govmdpi.com

Another effective one-pot protocol involves the reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride. rsc.org In this sequence, the amidoxime is formed in situ from the nitrile and hydroxylamine, which then reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate. A second molecule of the aldehyde then acts as an oxidant to yield the final 1,2,4-oxadiazole. rsc.org Catalytic one-pot methods, such as the PTSA-ZnCl2 catalyzed reaction of amidoximes and nitriles, also offer a mild and efficient route. organic-chemistry.orgnih.gov

Table 2: Overview of Selected One-Pot Protocols for 1,2,4-Oxadiazole Synthesis

| Reactants | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Amidoximes + Esters/Acids | NaOH / DMSO, Room Temp. | Simple purification, broad substrate scope. | nih.govresearchgate.net |

| Nitriles + Aldehydes + NH2OH·HCl | Base-mediated | Aldehyde serves as both substrate and oxidant. | rsc.org |

| Amidoximes + Nitriles | PTSA-ZnCl2 / DMF, 80 °C | Mild catalytic conditions, high yields. | organic-chemistry.orgepa.gov |

| Amidoximes + Aldehydes | Graphene Oxide (GO), 80 °C | Metal-free, GO acts as acid catalyst and oxidant. | nih.govrsc.org |

Optimization of Reaction Conditions for the Synthesis of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, reaction temperature, and the catalytic system.

Influence of Solvent Systems and Temperature

The choice of solvent can significantly impact the reaction rate and outcome. For the synthesis of 1,2,4-oxadiazoles, particularly in one-pot procedures, aprotic polar solvents are frequently employed. nih.gov

Dimethyl Sulfoxide (DMSO): Often used in combination with a base like NaOH or KOH, DMSO facilitates both the O-acylation and cyclization steps at room temperature, making it a preferred solvent for mild, one-pot syntheses. nih.govnih.gov

Dimethylformamide (DMF) and Dimethylacetamide (DMA): These solvents are also effective and are sometimes used in base-promoted or catalytically-driven reactions. nih.gov For instance, the PTSA-ZnCl2 catalyzed synthesis of 1,2,4-oxadiazoles proceeds with high yields in DMF at 80°C. organic-chemistry.org

Acetonitrile (MeCN): This solvent is used in some cyclization protocols, particularly those involving catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov

Temperature is another critical factor. While many modern protocols are designed to run at room temperature to accommodate sensitive functional groups, moderate heating (e.g., to 80°C) can be necessary to drive the reaction to completion, especially in catalytically-driven processes. nih.govorganic-chemistry.org A study on the synthesis of related 1,2,4-oxadiazol-5(4H)-one derivatives investigated solvent effects on the compound's spectral properties, highlighting the importance of solvent-solute interactions which are also at play during synthesis. nih.gov Optimization for the synthesis of 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one would likely involve screening these common solvents and a temperature range from ambient to around 80-100°C to find the ideal balance between reaction rate and yield.

Catalytic Systems and Their Efficacy (e.g., PTSA-ZnCl2, Scandium trifluoromethanesulfonate)

The use of catalysts can provide milder reaction conditions, shorter reaction times, and higher yields. Various catalytic systems have been developed for the synthesis of 1,2,4-oxadiazoles.

PTSA-ZnCl2: This dual catalytic system has proven to be highly efficient and mild for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgnih.govepa.gov The proposed mechanism involves the Lewis acid (ZnCl2) activating the amidoxime, facilitating the formation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with the nitrile component. organic-chemistry.org High yields of up to 94% have been reported in DMF at 80°C. organic-chemistry.org

Scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3): Scandium triflate is a versatile and powerful Lewis acid catalyst known for its effectiveness in various organic transformations, including Diels-Alder reactions and condensations. scandium.orgresearchgate.netrsc.org It is noted for its ability to promote reactions under mild conditions and can often be recovered and reused. scandium.orgresearchgate.net While its specific application in the synthesis of 1,2,4-oxadiazoles is not as extensively documented as the PTSA-ZnCl2 system, its strong Lewis acidity makes it a highly plausible candidate for catalyzing the cyclodehydration of O-acylamidoxime intermediates or for activating substrates in one-pot protocols.

Other Catalysts: Other reagents and catalysts have also been successfully used. Graphene oxide (GO) has been reported as a metal-free, dual-function catalyst, acting as both a solid acid and an oxidant. nih.govrsc.org Peptide coupling reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and activating agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are also used to facilitate the initial O-acylation step in one-pot or two-step syntheses. researchgate.netlew.rorjptonline.org

Table 3: Efficacy of Various Catalytic Systems in 1,2,4-Oxadiazole Synthesis

| Catalyst/Reagent | Reaction Type | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| PTSA-ZnCl2 | Amidoxime + Nitrile | DMF, 80 °C | Mild, efficient, high yields, one-pot. | organic-chemistry.orgnih.gov |

| Sc(OTf)3 | Lewis acid-catalyzed cyclizations | Various polar solvents | Powerful Lewis acid, reusable, mild conditions. | scandium.orgresearchgate.net |

| Graphene Oxide (GO) | Amidoxime + Aldehyde | Ethanol/Water, 80 °C | Metal-free, heterogeneous, dual-function. | nih.govrsc.org |

| TBTU / CDI | Amidoxime + Carboxylic Acid | Various | Efficient activation of carboxylic acids. | researchgate.netlew.rorjptonline.org |

Reagent Stoichiometry and Reaction Time

Stage 1: Synthesis of N-ethylpropanamidoxime

A modern and efficient method for the synthesis of N-substituted amidoximes is the one-pot reaction from the corresponding secondary amide. nih.gov This avoids the need to isolate potentially unstable intermediates. In this case, N-ethylpropanamide serves as the starting material. The reaction is a dehydrative condensation mediated by a combination of triphenylphosphine (B44618) (Ph3P) and iodine (I2), reacting with hydroxylamine hydrochloride in the presence of a base. nih.govrsc.orgresearchgate.net

The reaction is typically carried out under mild conditions, and the duration is relatively short. The stoichiometry of the reagents is critical for driving the reaction to completion and minimizing side products.

| Reagent | Molar Equivalent | Role |

|---|---|---|

| N-ethylpropanamide | 1.0 | Starting Material |

| Triphenylphosphine (Ph3P) | 1.5 | Dehydrating Agent Component |

| Iodine (I2) | 1.5 | Dehydrating Agent Component |

| Hydroxylamine Hydrochloride (NH2OH·HCl) | 3.0 | Source of Hydroxylamine |

| Triethylamine (Et3N) | 5.0 | Base |

The reaction is generally complete within 2 to 4 hours at room temperature. researchgate.net

Stage 2: Synthesis of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-

Following the formation of the N-ethylpropanamidoxime, the cyclization to the final 1,2,4-oxadiazol-5(4H)-one is achieved through a base-mediated carbonylative cyclization. nih.gov 1,1'-Carbonyldiimidazole (CDI) is a common and effective reagent for this transformation, acting as a source of the carbonyl group for the formation of the oxadiazolone ring. nih.govrsc.org

The reaction is typically rapid, often completing within a short period at room temperature.

| Reagent | Molar Equivalent | Role |

|---|---|---|

| N-ethylpropanamidoxime | 1.0 | Intermediate |

| 1,1'-Carbonyldiimidazole (CDI) | 1.2 | Carbonylating and Cyclizing Agent |

| Potassium Carbonate (K2CO3) | 5.0 | Base |

The cyclization reaction is generally complete in approximately 10 to 20 minutes at room temperature. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

Isolation and Purification of N-ethylpropanamidoxime Intermediate

In the context of a one-pot synthesis, the N-ethylpropanamidoxime intermediate is often not isolated. nih.govrsc.org However, if isolation is required, a typical workup procedure would be followed. After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction mixture would be quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers would then be washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent removed under reduced pressure.

Purification of the crude N-ethylpropanamidoxime can be achieved by column chromatography on silica (B1680970) gel. nih.gov The choice of eluent would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired product.

Isolation and Purification of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-

Following the cyclization reaction to form the final product, the crude reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue is then subjected to purification. nih.gov

Short column chromatography is a suitable method for the purification of the final compound. nih.gov The crude material is loaded onto a silica gel column, and the product is eluted using a solvent system such as ethyl acetate in hexane. The fractions containing the pure product, as identified by TLC analysis, are collected and combined. The solvent is then removed by evaporation under reduced pressure to yield the purified 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-.

In some instances, for analogous compounds, recrystallization from a suitable solvent or solvent mixture can be employed as an alternative or additional purification step to obtain a highly pure crystalline solid. The choice of solvent for recrystallization would depend on the solubility properties of the final compound.

Advanced Spectroscopic and Structural Characterization of 1,2,4 Oxadiazol 5 4h One, 3,4 Diethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all atoms and their connectivity within 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- can be established.

The ¹H NMR spectrum of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- is expected to display signals corresponding to the two distinct ethyl groups attached to the heterocyclic core: one at the N4-position and the other at the C3-position. Each ethyl group consists of a methylene (B1212753) (-CH₂) and a methyl (-CH₃) group, leading to four unique proton environments.

The N-ethyl group's protons are influenced by the adjacent electron-withdrawing nitrogen atom and the carbonyl group at C5. Consequently, its methylene protons are expected to be deshielded, appearing as a quartet at a downfield chemical shift. The C-ethyl group's protons are attached to the C3 carbon of the C=N bond, resulting in a slightly different electronic environment and a distinct chemical shift for its methylene quartet.

Both methyl groups will appear as triplets due to coupling with their adjacent methylene protons. The integration of these signals would confirm the presence of two protons for each methylene group and three protons for each methyl group.

Interactive Table 1: Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₂-CH₃ | ~3.9 - 4.2 | Quartet | ~7.2 |

| C-CH₂-CH₃ | ~2.7 - 3.0 | Quartet | ~7.5 |

| N-CH₂-CH₃ | ~1.3 - 1.5 | Triplet | ~7.2 |

| C-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | ~7.5 |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-, six distinct carbon signals are anticipated. The two heterocyclic ring carbons, C3 and C5, are expected to resonate at significantly downfield positions due to their bonding environments. The C5 carbon, being part of a carbonyl group (C=O), will typically be the most deshielded signal in the spectrum. The C3 carbon, part of an imine-like (C=N) bond, will also appear at a low field. researchgate.netscispace.com

The remaining four signals correspond to the carbons of the two ethyl substituents. The chemical shifts of the methylene (-CH₂) carbons are influenced by the atom they are attached to (N4 or C3), leading to two separate signals. Similarly, the two terminal methyl (-CH₃) carbons will also exhibit distinct signals, though their chemical shifts are expected to be much closer together in the upfield region of the spectrum. nih.gov

Interactive Table 2: Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C5 (C=O) | ~168 - 172 |

| C3 (C=N) | ~163 - 167 |

| N-CH₂ | ~40 - 45 |

| C-CH₂ | ~20 - 25 |

| N-CH₂-CH₃ | ~13 - 16 |

| C-CH₂-CH₃ | ~10 - 13 |

While 1D NMR provides essential information, 2D NMR techniques are crucial for the definitive assignment of the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between scalar-coupled protons. For the target molecule, COSY would display clear correlations between the methylene and methyl protons within each ethyl group, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC would be instrumental in unambiguously assigning the ¹H signals of the N-CH₂ and C-CH₂ groups to their corresponding ¹³C signals, and likewise for the methyl groups.

A cross-peak between the N-CH₂ protons and the C5 (C=O) carbon.

A cross-peak between the C-CH₂ protons and the C3 (C=N) carbon.

Correlations from the methylene protons of both ethyl groups to their respective methyl carbons.

Together, these 2D NMR experiments would provide irrefutable evidence for the 3,4-diethyl substitution pattern on the 1,2,4-oxadiazol-5(4H)-one core.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- is dominated by absorptions from the heterocyclic ring and the attached ethyl groups. The most prominent and diagnostic bands are associated with the double bonds within the ring. nih.govmdpi.com

C=O Stretching: A strong, sharp absorption band is expected in the region of 1750-1790 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) at the C5 position. nih.gov The exact frequency can be influenced by the ring strain and electronic effects of the adjacent heteroatoms.

C=N Stretching: The imine (C=N) bond of the oxadiazole ring is expected to produce a strong to medium intensity band, typically in the 1600-1680 cm⁻¹ region. mdpi.com

C-O Stretching: The single bond C-O stretching vibration within the ring is expected to appear in the fingerprint region, typically around 1200-1300 cm⁻¹.

C-H Vibrations: The spectrum will also feature C-H stretching vibrations from the ethyl groups just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations around 1375-1465 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O | Stretch | 1750 - 1790 | Strong, Sharp |

| C=N | Stretch | 1600 - 1680 | Medium-Strong |

| C-H (sp³) | Stretch | 2850 - 2980 | Medium |

| C-H (sp³) | Bend | 1375 - 1465 | Medium-Variable |

| C-O | Stretch | 1200 - 1300 | Medium-Strong |

The vibrational frequencies of polar functional groups, particularly the carbonyl (C=O) group, are sensitive to the surrounding solvent environment. core.ac.uk This phenomenon, known as solvatochromism, arises from solute-solvent interactions.

In non-polar solvents, the C=O stretching frequency reflects the intrinsic bond strength. However, in polar solvents, dipole-dipole interactions or hydrogen bonding can occur between the solvent and the carbonyl oxygen. These interactions tend to stabilize the charge-separated resonance contributor of the carbonyl group (C⁺-O⁻), which lengthens and weakens the C=O bond. This bond weakening results in a lower vibrational frequency, causing a shift to a lower wavenumber (a "red shift") in the IR spectrum. nih.gov The magnitude of this shift generally correlates with the polarity or hydrogen-bonding capability of the solvent. Empirical models, such as the Kirkwood-Bauer-Magat (KBM) equation, can be used to correlate the observed frequency shifts with the dielectric constant of the solvent. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic compounds, including derivatives of the 1,2,4-oxadiazole (B8745197) ring. This technique provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-, the molecular formula is C6H10N2O2. HRMS analysis would measure the experimental exact mass of the molecular ion and compare it to the theoretically calculated mass. A close match, typically within a few parts per million (ppm), serves as definitive evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass.

Studies on related 1,2,4-oxadiazol-5(4H)-one derivatives, such as 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one, have utilized HRMS as a standard characterization method to confirm their structures after synthesis. nih.gov This underscores the technique's importance in validating the identity of newly synthesized compounds within this chemical class. The fragmentation patterns observed in mass spectrometry of 1,2,4-oxadiazoles can also offer structural information, often involving the characteristic cleavage of the heterocyclic ring. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C6H10N2O2 |

| Calculated Exact Mass | 142.0742 u |

| Typical HRMS Tolerance | ± 5 ppm |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable for analogues or derivatives)

While specific X-ray crystallography data for 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- is not publicly available, the solid-state structures of numerous analogous oxadiazole derivatives have been extensively studied. This body of research provides a strong basis for understanding the likely structural characteristics of the target compound. X-ray crystallography determines the precise spatial arrangement of atoms within a crystal, yielding detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For example, the crystal structure of [2,2′-bi(1,3,4-oxadiazole)]-5,5′(4H,4′H)-dione, a related heterocyclic compound containing the oxadiazole-one skeleton, has been elucidated. acs.org This compound crystallizes in the monoclinic space group P21/c, revealing a planar structure for the bis(1,3,4-oxadiazole) system. acs.orgacs.org Similarly, the analysis of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione showed a monoclinic crystal system with the space group P2(1)/n, where intermolecular hydrogen bonds were found to stabilize the crystal packing. researchgate.net These studies on analogues demonstrate how X-ray diffraction is used to confirm the connectivity of the heterocyclic ring and to understand how these molecules arrange themselves in the solid state.

| Crystallographic Parameter | Example Value for an Oxadiazole Analogue ([2,2′-bi(1,3,4-oxadiazole)]-5,5′(4H,4′H)-dione) acs.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Molecules per Unit Cell (Z) | 2 |

| Density (calculated at 298 K) | 1.911 g/cm³ |

Computational Chemistry and Theoretical Studies of 1,2,4 Oxadiazol 5 4h One, 3,4 Diethyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules at the atomic level. These methods are used to predict a wide range of properties, including molecular geometry, electronic structure, and vibrational spectra.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide array of chemical systems. DFT calculations for 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- focus on determining its most stable three-dimensional arrangement and understanding the distribution and energy of its electrons.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy of a molecule. For 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-, this involves calculating the forces on each atom and adjusting their positions until a stable structure, or stationary point on the potential energy surface, is located. semanticscholar.org

The presence of two flexible ethyl groups attached to the nitrogen (N4) and carbon (C3) atoms necessitates a conformational analysis. This analysis involves systematically rotating the bonds of the ethyl groups to identify the various possible spatial arrangements (conformers) and determine their relative energies. The conformer with the lowest energy is considered the most stable and is used for subsequent property calculations. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of the 1,2,4-Oxadiazol-5(4H)-one Ring from DFT Calculations Note: These are representative values based on DFT studies of similar heterocyclic systems.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| O1-C5 | ~1.21 Å | |

| O1-N2 | ~1.40 Å | |

| N2-C3 | ~1.31 Å | |

| C3-N4 | ~1.38 Å | |

| N4-C5 | ~1.39 Å | |

| Bond Angles | ||

| C5-O1-N2 | ~108° | |

| O1-N2-C3 | ~107° | |

| N2-C3-N4 | ~112° | |

| C3-N4-C5 | ~105° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. dntb.gov.ua A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations provide accurate estimations of these orbital energies. For 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-, the HOMO is expected to be distributed over the heterocyclic ring and the ethyl substituents, while the LUMO is likely concentrated around the C=O and C=N bonds of the oxadiazolone ring.

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and depend on the specific DFT functional and basis set used.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -7.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 6.3 eV |

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. ESP maps are valuable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. chemrxiv.org

For 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-, the ESP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the nitrogen atoms of the ring. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the ethyl groups, indicating electron-deficient areas.

Neutral Potential (Green): Found in regions of intermediate charge density, such as the carbon backbone of the ethyl groups.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) spectrum of a molecule. These calculations determine the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and twisting of bonds. researchgate.net

By comparing the calculated vibrational frequencies with those obtained from experimental IR spectroscopy, the accuracy of the computational model can be validated, and spectral peaks can be assigned to specific molecular motions. nih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation used in the calculations and the limitations of the basis set. researchgate.net For 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-, key vibrational modes include the C=O stretch, C=N stretch, and various C-H stretches and bends of the ethyl groups.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted (Scaled) Frequency Range (cm⁻¹) | Typical Experimental Frequency Range (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Carbonyl | 1750 - 1790 | 1760 - 1800 |

| C=N Stretch | Imine (in ring) | 1620 - 1660 | 1630 - 1670 |

| N-O Stretch | Ring | 1350 - 1400 | 1360 - 1410 |

| C-H Stretch | Ethyl (sp³) | 2850 - 3000 | 2850 - 3000 |

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products.

For a compound like 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-, DFT calculations could be used to study various potential reactions, such as its synthesis or subsequent transformations. For instance, the mechanism of a nucleophilic attack on the carbonyl carbon (C5) could be investigated. By locating the transition state structure for this process, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. A lower activation energy implies a faster reaction rate. Such studies provide a theoretical framework for understanding the reactivity of the molecule and can be used to predict the feasibility of different reaction pathways, offering insights that are often difficult to obtain through experimental means alone.

Theoretical Investigation of Transition States in Synthetic Pathways

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of O-acylamidoximes or the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. These reactions proceed through specific transition states, the characterization of which is crucial for understanding reaction kinetics and optimizing synthetic yields. Theoretical investigations, often employing Density Functional Theory (DFT), can map the potential energy surface of a reaction, identifying the geometry and energy of these fleeting transition state structures. While general mechanisms are understood for the 1,2,4-oxadiazole (B8745197) class, specific data detailing the transition state energies for the synthetic pathways leading to 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- are not available.

Energetic Profiles of Formation and Transformation Reactions

The thermodynamic and kinetic stability of a compound is described by its energetic profile. This includes the heat of formation and the activation energies for potential transformation or decomposition reactions. For many heterocyclic compounds, particularly those with applications as energetic materials, these profiles have been extensively studied using computational methods. researchgate.net These studies calculate key parameters that determine the compound's performance and safety. For 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-, a comprehensive energetic profile detailing its formation and potential rearrangements, such as the Boulton-Katritzky rearrangement common to this class, has not been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights that are inaccessible through static computational models.

Solvent-Solute Interactions and Environmental Effects

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are instrumental in studying these interactions at an atomic level, revealing how solvent molecules arrange around a solute and affect its conformation and reactivity. Studies on other 1,2,4-oxadiazole derivatives have investigated solvent-induced vibrational shifts using a combination of spectroscopic and theoretical methods. nih.gov This type of analysis, which is crucial for understanding the compound's behavior in solution, has not been specifically performed or reported for 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-.

Chemical Reactivity and Derivatization of 1,2,4 Oxadiazol 5 4h One, 3,4 Diethyl

Electrophilic Reactivity of the 1,2,4-Oxadiazol-5(4H)-one Ring

The 1,2,4-oxadiazole (B8745197) ring system is generally characterized by its electron-deficient nature, which makes electrophilic substitution on the ring's carbon atoms challenging. researchgate.net For 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-, the potential sites for electrophilic attack are the heteroatoms. The nitrogen atom at the 4-position (N4) is typically the most nucleophilic and a primary site for reactions like protonation and alkylation in unsubstituted or N-H containing analogues. However, in the target molecule, this position is already occupied by an ethyl group, precluding such reactions.

While the lone pairs on the ring oxygen (O1) and the exocyclic carbonyl oxygen could theoretically interact with strong electrophiles, such reactions are not commonly reported and would likely require harsh conditions, potentially leading to ring cleavage rather than simple substitution. Therefore, the heterocyclic core of 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one is largely considered unreactive toward common electrophiles under standard conditions.

Nucleophilic Reactivity and Ring-Opening Reactions

The 1,2,4-oxadiazole nucleus is known for its susceptibility to nucleophilic attack, often resulting in the cleavage of the weak O-N bond and subsequent rearrangement. researchgate.netchim.it This reactivity is a cornerstone of its derivatization potential.

One of the most significant reactions is the reductive cleavage of the O1-N2 bond. While molecular hydrogen is a traditional reagent for this transformation, the ammonium (B1175870) formate-Pd/C system has been demonstrated as an effective alternative for reducing substituted 1,2,4-oxadiazoles. mdpi.com This reduction typically yields N-acylamidine derivatives. For the title compound, this reaction would proceed as outlined in Table 1, opening the ring to form an N,N'-diethyl-N-propanoylurea derivative. This transformation provides a pathway from the heterocyclic scaffold to functionalized acyclic structures.

| Reactant | Reagent | Proposed Product | Reaction Type |

|---|---|---|---|

| 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- | NH4CO2H-Pd/C or H2/Pd-C | 1-ethyl-1-(1-(ethylamino)propylidene)urea | Reductive N-O Bond Cleavage |

Furthermore, nucleophilic attack can occur at the C5 carbonyl carbon, leading to ring-opening. This is particularly prevalent with strong nucleophiles or under conditions that favor cleavage of the subsequent tetrahedral intermediate. Such reactions can lead to a variety of linear products depending on the nucleophile and reaction conditions. The stability of the 4,5-dihydro-1,2,4-oxadiazol-5-one ring in alkaline solutions suggests that moderately basic nucleophiles may not induce ring cleavage without activation.

Transformations of the Ethyl Substituents

The two ethyl groups, one at the C3 position and the other at the N4 position, offer significant opportunities for derivatization. The reactivity of the alpha-hydrogens on these alkyl chains is a key feature.

Alkyl Chain Elongation or Shortening

The hydrogens on the alpha-carbon (the CH2 group) of the C3-ethyl substituent are expected to be weakly acidic due to the adjacent C=N bond. Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), can deprotonate this position to generate a carbanionic intermediate. libretexts.orgyoutube.com This nucleophilic center can then react with various electrophiles in an S_N2 fashion, allowing for the elongation of the alkyl chain. For instance, reaction with an alkyl halide would result in a longer alkyl chain at the C3 position (Table 2).

Conversely, shortening the alkyl chains would require more complex, multi-step synthetic sequences, likely involving initial functionalization followed by degradation reactions, and is not a straightforward transformation.

Introduction of Terminal Functional Groups

The same principle of alpha-carbon deprotonation can be used to introduce a wide array of functional groups. The enolate-like intermediate generated by a strong base can react with electrophiles other than alkyl halides. For example, reaction with an aldehyde or ketone would introduce a hydroxyl group via an aldol-type reaction, while reaction with an ester could introduce a carbonyl group. youtube.commsu.edu This methodology provides a powerful tool for creating more complex derivatives with tailored functionalities at the terminus of the C3-substituent.

| Step 1 Reagent | Step 2 Reagent (Electrophile) | Resulting Modification | Reaction Type |

|---|---|---|---|

| LDA in THF | Methyl Iodide (CH3I) | Chain elongation (C3-propyl derivative) | α-Alkylation |

| LDA in THF | Acetaldehyde (CH3CHO) | Introduction of a β-hydroxy group | Aldol-type addition |

| LDA in THF | N-Bromosuccinimide (NBS) | Introduction of a bromine atom | α-Halogenation |

Reactivity at the Oxo Group (C=O) of the Oxadiazolone Ring

The carbonyl group at the C5 position behaves as a typical electrophilic center, though its reactivity is modulated by its inclusion in the heterocyclic ring. It is susceptible to attack by a range of nucleophiles.

A notable transformation involves the conversion of the carbonyl group into a C=N bond. The reaction of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines in the presence of a triphenylphosphine-iodine complex results in 5-dialkylamino-1,2,4-oxadiazoles. This reaction proceeds via an N-dealkylative amination, demonstrating a direct functionalization of the C5 position.

While specific studies on the reaction of 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one with organometallic reagents are scarce, analogies can be drawn. Grignard reagents are expected to add to the carbonyl carbon. adichemistry.commasterorganicchemistry.com Depending on the stability of the resulting tetrahedral intermediate, the reaction could potentially lead to either a tertiary alcohol at the C5 position (after ring opening) or, more uniquely, a stable 5-hydroxy-5-substituted-1,2,4-oxadiazolidine. In some related heterocyclic systems, Grignard reagents have been observed to add only once to an ester, yielding a ketone, suggesting that the reactivity can be controlled. researchgate.net

Reduction of the carbonyl group with agents like sodium borohydride (B1222165) (NaBH₄) would be expected to yield the corresponding 5-hydroxy-1,2,4-oxadiazolidine derivative.

Exploration of Cycloaddition Reactions Involving the Heterocyclic Core

Pericyclic reactions, including cycloadditions, represent a sophisticated way to modify the heterocyclic core, either by building upon it or by using it as a synthon for other structures.

The synthesis of certain 1,2,4-oxadiazole-5-one derivatives via a [3+2] cycloaddition of nitrones with isocyanates suggests that a retro-[3+2] cycloaddition is a plausible reaction under thermal or photochemical conditions. nih.gov This would cause the ring to fragment into an N-ethyl-N-ethylideneamine N-oxide (a nitrone) and ethyl isocyanate.

The endocyclic C3=N4 double bond within the ring can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org For example, reaction with a nitrile oxide (generated in situ) could lead to the formation of a spiro-fused bicyclic system containing both the original oxadiazolone ring and a new 1,2,4-oxadiazoline ring. nih.gov

Furthermore, the C3=N4 bond could potentially act as a dienophile in [4+2] Diels-Alder reactions with electron-rich dienes. wikipedia.org While less common for this specific system, such reactions are known for other azadienes and could lead to the synthesis of complex fused heterocyclic structures. The feasibility of these reactions would depend on the electronic properties and steric hindrance of the specific oxadiazolone and diene partners.

Synthesis of Analogues and Derivatives of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-

The synthesis of derivatives of 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one can be approached by modifying the substituents at the N-4, C-3, and C-5 positions of the heterocyclic core.

N-Substituted 1,2,4-Oxadiazol-5(4H)-one Derivatives

The synthesis of N-substituted 1,2,4-oxadiazol-5(4H)-one derivatives generally involves the reaction of an amidoxime (B1450833) with an isocyanate or a related carbonyl compound. In the case of 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one, a plausible synthetic route would involve the reaction of propionamidoxime with ethyl isocyanate. By analogy, a variety of N-substituted derivatives can be synthesized by reacting propionamidoxime with different isocyanates.

Isocyanates are known to react with numerous nucleophilic functional groups, including amines, alcohols, and thiols. researchgate.netresearchgate.netnoaa.gov The reaction with an amidoxime, which possesses a nucleophilic amino group, can lead to the formation of a urea-type intermediate that subsequently cyclizes to form the 1,2,4-oxadiazol-5(4H)-one ring.

The general reaction scheme is as follows:

R-C(=NOH)NH₂ + R'-N=C=O → 3-R-4-R'-1,2,4-oxadiazol-5(4H)-one

Table 1: Examples of Plausible N-Substituted 1,2,4-Oxadiazol-5(4H)-one Derivatives from Propionamidoxime

| R' in R'-NCO | Resulting N-Substituent | Product Name |

| Methyl | Methyl | 3-ethyl-4-methyl-1,2,4-oxadiazol-5(4H)-one |

| Propyl | Propyl | 3-ethyl-4-propyl-1,2,4-oxadiazol-5(4H)-one |

| Phenyl | Phenyl | 3-ethyl-4-phenyl-1,2,4-oxadiazol-5(4H)-one |

| Benzyl | Benzyl | 4-benzyl-3-ethyl-1,2,4-oxadiazol-5(4H)-one |

Derivatives with Variations at C3 or C5 Positions

The synthesis of 1,2,4-oxadiazole derivatives with variations at the C3 and C5 positions is a well-documented area of research. nih.govijper.orgresearchgate.net The most common methods involve the reaction of amidoximes with acylating agents such as acid chlorides, anhydrides, or esters. researchgate.net

For the synthesis of derivatives analogous to 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one but with different C3 substituents, one would start with a different amidoxime and react it with ethyl isocyanate. For instance, using acetamidoxime (B1239325) would yield a 3-methyl derivative, while using benzamidoxime (B57231) would result in a 3-phenyl derivative.

The general reaction scheme is as follows:

R-C(=NOH)NH₂ + CH₃CH₂-N=C=O → 3-R-4-ethyl-1,2,4-oxadiazol-5(4H)-one

Table 2: Examples of Plausible C3-Substituted 4-ethyl-1,2,4-oxadiazol-5(4H)-one Derivatives

| R in R-C(=NOH)NH₂ | Resulting C3-Substituent | Product Name |

| Methyl | Methyl | 4-ethyl-3-methyl-1,2,4-oxadiazol-5(4H)-one |

| Propyl | Propyl | 4-ethyl-3-propyl-1,2,4-oxadiazol-5(4H)-one |

| Phenyl | Phenyl | 4-ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one |

| Cyclohexyl | Cyclohexyl | 3-cyclohexyl-4-ethyl-1,2,4-oxadiazol-5(4H)-one |

Variations at the C5 position of the 1,2,4-oxadiazole ring are also synthetically accessible. While the target compound is a 1,2,4-oxadiazol-5(4H)-one, the broader class of 3,5-disubstituted 1,2,4-oxadiazoles offers insights into potential derivatization. The synthesis of these compounds typically involves the acylation of an amidoxime followed by cyclization. ijper.orgresearchgate.net For example, reacting propionamidoxime with various acyl chlorides would lead to a series of 3-ethyl-5-substituted-1,2,4-oxadiazoles.

The general reaction scheme is as follows:

CH₃CH₂-C(=NOH)NH₂ + R-COCl → 3-ethyl-5-R-1,2,4-oxadiazole

Table 3: Examples of Plausible C5-Substituted 3-ethyl-1,2,4-oxadiazole Derivatives

| R in R-COCl | Resulting C5-Substituent | Product Name |

| Methyl | Methyl | 3-ethyl-5-methyl-1,2,4-oxadiazole |

| Phenyl | Phenyl | 3-ethyl-5-phenyl-1,2,4-oxadiazole |

| 4-Chlorophenyl | 4-Chlorophenyl | 5-(4-chlorophenyl)-3-ethyl-1,2,4-oxadiazole |

| Thiophen-2-yl | Thiophen-2-yl | 3-ethyl-5-(thiophen-2-yl)-1,2,4-oxadiazole |

It is important to note that the reactivity of the starting materials and the reaction conditions can significantly influence the yield and purity of the final products. The synthesis of these derivatives would require empirical optimization of parameters such as solvent, temperature, and catalysts.

Advanced Research Perspectives and Future Directions for 1,2,4 Oxadiazol 5 4h One, 3,4 Diethyl

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and minimize the use of hazardous substances. africanjournalofbiomedicalresearch.com For the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, several greener methodologies have been explored, which could be adapted for the efficient and environmentally benign production of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-.

Future research could focus on microwave-assisted organic synthesis (MAOS), which has been shown to accelerate the formation of 1,2,4-oxadiazoles, often in solvent-free conditions, leading to higher yields and shorter reaction times. organic-chemistry.orgnih.gov Another promising avenue is the development of one-pot syntheses from readily available starting materials, which would streamline the process by reducing the number of intermediate purification steps. organic-chemistry.orgnih.gov For instance, a one-pot reaction starting from amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO has been reported for 3,5-disubstituted-1,2,4-oxadiazoles at room temperature, representing a highly efficient pathway. nih.gov

Table 1: Comparison of Green Synthesis Strategies for 1,2,4-Oxadiazoles

| Green Chemistry Approach | Key Advantages | Potential Application for 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, often solvent-free. | Rapid and efficient cyclization to form the oxadiazolone ring. | organic-chemistry.orgnih.gov |

| Solvent-Free Reactions | Eliminates solvent waste, reduces environmental impact, simplifies purification. | Solid-state synthesis or reactions using a melt of the reactants. | rjptonline.orgorganic-chemistry.org |

| One-Pot Synthesis | Improves process efficiency, reduces waste from intermediate workups. | Direct conversion of simple precursors to the final product in a single vessel. | organic-chemistry.orgnih.gov |

| Use of Greener Catalysts | Employs non-toxic, recyclable, or biodegradable catalysts (e.g., certain Lewis acids). | Catalytic cyclization using environmentally benign catalysts like CeCl₃·7H₂O. | nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is paramount for achieving high efficiency and selectivity in organic synthesis. For the 1,2,4-oxadiazole core, various catalytic systems have been developed that could be optimized for the synthesis of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-. Research in this area would focus on discovering catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide the desired product with high purity.

Lewis acid catalysts such as a PTSA-ZnCl₂ combination have proven effective for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org Transition metal catalysts, including those based on copper and iron, have also been employed for oxidative cyclization reactions to form the oxadiazole ring. rjptonline.orgnih.gov For example, iron(III) nitrate (B79036) can mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org The development of novel carbon nanotube-magnetic catalysts presents an attractive approach for creating easily recoverable and reusable catalytic systems. acs.org Future work could involve screening a library of catalysts to identify the optimal system for the specific cyclization reaction leading to 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one, potentially leading to a more cost-effective and scalable process.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research, capable of predicting reaction outcomes, optimizing synthetic routes, and even discovering novel chemical transformations. acs.org These computational approaches can be applied to the study of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- to accelerate its development.

ML algorithms can be trained on existing chemical reaction databases to predict the most efficient synthetic pathways for the target molecule, considering factors like yield, cost of reagents, and reaction conditions. Furthermore, AI can be used to predict the reactivity of the 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one moiety, identifying potential side reactions and helping to fine-tune reaction parameters for higher selectivity. By analyzing vast datasets of molecular structures and their properties, ML models can also predict the physicochemical and biological properties of new derivatives, guiding the design of future molecules with desired characteristics. acs.orgnih.gov For instance, predictive models could screen virtual libraries of compounds incorporating the 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one core for potential biological activity or specific material properties before committing to laboratory synthesis.

Investigation of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- in Materials Science Contexts

The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring makes it an attractive component for advanced materials. nih.gov Derivatives have been investigated for applications as liquid crystals, in organic light-emitting diodes (OLEDs), and as high-energy-density materials (HEDMs). lifechemicals.comnih.govbit.edu.cn The specific substitution pattern of 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- could impart unique properties suitable for novel materials.

The electron-withdrawing nature of the 1,2,4-oxadiazole ring, combined with the electronic effects of the ethyl groups, could be exploited in the design of new organic electronic materials. rjptonline.orgmdpi.com Research could explore its potential as a building block for polymers with high thermal stability or as a component in blue phosphorescent devices and solar cells. nih.govresearchgate.net Furthermore, the combination of different oxadiazole isomers has been shown to generate high-performance energetic materials with good density and thermal stability. bit.edu.cn Investigating the energetic properties of the 3,4-diethyl-1,2,4-oxadiazol-5(4H)-one derivative could open pathways to new, safer, and more efficient energetic compounds.

Table 2: Potential Materials Science Applications for 1,2,4-Oxadiazole Derivatives

| Application Area | Relevant Property of 1,2,4-Oxadiazole Core | Potential Role of 3,4-diethyl- Substitution | Reference |

|---|---|---|---|

| Organic Electronics (e.g., OLEDs) | High photoluminescence quantum yield, thermal stability. | Tuning of electronic properties and solubility for device fabrication. | nih.gov |

| Liquid Crystals | Rigid, linear molecular shape. | Influencing the mesophase behavior and transition temperatures. | lifechemicals.com |

| High-Energy-Density Materials | High nitrogen content, positive heat of formation. | Modifying density, thermal stability, and sensitivity. | bit.edu.cn |

| Heat-Resistant Polymers | Excellent thermal and chemical stability. | Enhancing processability and mechanical properties of the polymer. | nih.govresearchgate.net |

Design of Complex Molecular Architectures Incorporating the 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- Moiety

The 1,2,4-oxadiazole ring is a valuable pharmacophore and structural linker in the design of complex molecules, particularly in drug discovery. rjptonline.orgresearchgate.net It serves as a hydrolytically stable bioisostere of ester and amide groups, a property that is highly desirable for improving the pharmacokinetic profile of drug candidates. researchgate.netnih.gov The 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- moiety can be envisioned as a key building block in the construction of larger, multifunctional molecules.

Future research could focus on incorporating this specific moiety into larger molecular frameworks to create novel therapeutic agents. The ethyl groups at the 3 and 4 positions provide specific steric and electronic properties that can be used to fine-tune the binding of the molecule to biological targets such as enzymes or receptors. rjptonline.org For example, it could be integrated into peptidomimetics or used to link different pharmacophores together to create hybrid drugs. lifechemicals.com Beyond medicine, this building block could be used in the synthesis of complex ligands for catalysis or as a component in supramolecular assemblies with unique recognition and self-assembly properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.